Trisulfide, bis(1,1-dimethylethyl)

Rhodium-Catalyzed Cross-Coupling Diaryl Sulfide Synthesis Polysulfide Sulfur-Transfer

Di-tert-butyl trisulfide (systematically bis(1,1-dimethylethyl) trisulfide, CAS 4253-90-1) is an organic trisulfide composed of a three-sulfur chain terminated by two tert-butyl groups (C₈H₁₈S₃, MW 210.4 g/mol). It belongs to the dialkyl trisulfide class, a family of organosulfur compounds recognized for sulfur-transfer reactivity, extreme-pressure lubricant additive performance, and utility as synthetic intermediates for unsymmetrical sulfides.

Molecular Formula C8H18S3
Molecular Weight 210.4 g/mol
CAS No. 4253-90-1
Cat. No. B035853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrisulfide, bis(1,1-dimethylethyl)
CAS4253-90-1
Synonymsdi-tert-butyl trisulphide; Di-tert-butyl trisulfide; Di-tert-butyl pertrisulfide; Einecs 224-226-6; Trisulfide, bis(1,1-dimethylethyl)
Molecular FormulaC8H18S3
Molecular Weight210.4 g/mol
Structural Identifiers
SMILESCC(C)(C)SSSC(C)(C)C
InChIInChI=1S/C8H18S3/c1-7(2,3)9-11-10-8(4,5)6/h1-6H3
InChIKeyNYLJHRUQFXQNPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Di-tert-Butyl Trisulfide (CAS 4253-90-1): Procurement-Quality Baselines and Chemical Class Overview


Di-tert-butyl trisulfide (systematically bis(1,1-dimethylethyl) trisulfide, CAS 4253-90-1) is an organic trisulfide composed of a three-sulfur chain terminated by two tert-butyl groups (C₈H₁₈S₃, MW 210.4 g/mol) [1]. It belongs to the dialkyl trisulfide class, a family of organosulfur compounds recognized for sulfur-transfer reactivity, extreme-pressure lubricant additive performance, and utility as synthetic intermediates for unsymmetrical sulfides [2][3]. The neat compound is a colorless to pale yellow liquid with a predicted atmospheric boiling point of approximately 268 °C and a density near 1.0 g/cm³ .

Why Di-tert-Butyl Trisulfide Cannot Be Substituted by Other Alkyl Trisulfides or Polysulfides in Specialized Research and Industrial Contexts


The steric bulk and electronic character of the tert-butyl groups in di-tert-butyl trisulfide fundamentally differentiate its reactivity, selectivity, and application performance from common substitutes. Unlike dimethyl trisulfide (DMTS), which lacks the steric protection and higher boiling point, or dibutyl trisulfide, which lacks the tertiary alkyl structure required for catalytic group transfer, di-tert-butyl trisulfide serves as a discrete trisulfide (–S₃–) donor under mild catalytic conditions [1]. In rhodium-catalyzed cross-coupling, it exhibits strict aryl monofluoride chemoselectivity that di-tert-butyl tetrasulfide does not [2]. Furthermore, in extreme-pressure lubricant additives, regression analysis has shown that the trisulfide—not the tetrasulfide—is the predominant contributor to load-carrying capacity [3]. Generic substitution by any other polysulfide or smaller alkyl trisulfide thus risks loss of selectivity, reduced synthetic utility, or compromised lubricant performance.

Head-to-Head Quantitative Evidence: Di-tert-Butyl Trisulfide vs. Closest Analogs in Reactivity, Performance, and Physicochemical Properties


Substrate Selectivity in Rhodium-Catalyzed Sulfur-Transfer: Di-tert-Butyl Trisulfide vs. Di-tert-Butyl Tetrasulfide

Arisawa et al. (2012) [1] conducted a direct comparative study of organic trisulfide vs. tetrasulfide reactivity in the rhodium-catalyzed synthesis of diaryl sulfides. Di-tert-butyl trisulfide reacted exclusively with aryl monofluorides, whereas di-tert-butyl tetrasulfide reacted with both aryl monofluorides and substituted pentafluorobenzenes. The observed selectivity divergence was attributed to the difference in S–S bond energy between the trisulfide and tetrasulfide linkages.

Rhodium-Catalyzed Cross-Coupling Diaryl Sulfide Synthesis Polysulfide Sulfur-Transfer

Extreme-Pressure Load-Carrying Performance: Di-tert-Butyl Trisulfide vs. Di-tert-Butyl Tetrasulfide in Lubricant Additives

A 2018 tribological investigation [1] quantified the contribution of individual sulfide components in high-pressure sulfurized isobutylene to extreme-pressure (EP) performance. A multiple regression equation model correlated GC-quantified component concentrations with four-ball weld load. The regression coefficient for tert-butyl trisulfide was the largest among all components, identifying it as the dominant contributor to load-carrying capacity. By contrast, tert-butyl tetrasulfide showed no statistically significant contribution.

Tribology Extreme-Pressure Additives Sulfurized Isobutylene

Product Purity and Multi-Property Performance: New-Process Di-tert-Butyl Trisulfide (N-SIB, 94%) vs. Commercial High-Pressure Synthesis (H-SIB, <42%)

Liu et al. (2026) [1] compared a new-process isobutylene sulfide (N-SIB) containing 94% di-tert-butyl trisulfide against a commercially sourced high-pressure synthesized isobutylene sulfide (H-SIB) containing less than 42% trisulfide. N-SIB exhibited only a slight odor versus the obvious pungent odor of H-SIB, superior anti-copper corrosion performance that remained stable with increasing sulfide content (whereas H-SIB corrosion performance deteriorated), and better thermal stability plus extreme-pressure performance in gear oil formulations.

Lubricant Additive Synthesis Anti-Copper Corrosion Thermal Stability

Alkyl Group Transfer Reactivity for Unsymmetrical Trisulfide Synthesis: Catalytic vs. Non-Catalytic Conditions

European Patent EP 0 614 885 A1 [1] demonstrates di-tert-butyl trisulfide as a clean –S₃– donor. In Example 1, 0.39 g (0.002 mol) of di-t-butyl trisulfide was reacted with 0.39 g (0.0019 mol) n-dodecyl mercaptan over Amberlyst® A-21 basic resin at 80–90 °C for 12 h, yielding 36.6% unsymmetrical n-C₁₂H₂₅–S₃–C(CH₃)₃ and 3.2% symmetrical di-n-dodecyl trisulfide by GC area. The Comparative Example without catalyst showed no detectable reaction under identical thermal conditions.

Unsymmetrical Trisulfide Synthesis Alkyl Group Transfer Synthetic Intermediate

Physicochemical Differentiation: Boiling Point and Density of Di-tert-Butyl Trisulfide vs. Dimethyl Trisulfide and Dibutyl Trisulfide

The predicted boiling point of di-tert-butyl trisulfide is 268.4 °C at 760 mmHg , substantially higher than that of dimethyl trisulfide (170 °C at 760 mmHg) and in a different thermal window from dibutyl trisulfide (119–121 °C under reduced pressure; estimated atmospheric bp ~291 °C) [1]. The density of di-tert-butyl trisulfide is approximately 1.0 g/cm³ versus 1.198 g/cm³ for DMTS and 1.012 g/cm³ for dibutyl trisulfide [1].

Physicochemical Properties Purification by Distillation Analytical Method Development

Validated Research and Industrial Application Scenarios for Di-tert-Butyl Trisulfide Based on Specific Evidence


Chemoselective Sulfur-Transfer Reagent for Diaryl Sulfide Scaffolds in Drug Discovery

The exclusive reactivity of di-tert-butyl trisulfide with aryl monofluorides—not pentafluorobenzenes—enables chemoselective construction of diaryl sulfide pharmacophores common in kinase inhibitors and GPCR modulators (Section 3, Evidence 1) [1]. Where di-tert-butyl tetrasulfide would cross-react with polyfluorinated substrates, the trisulfide provides clean monofluoride conversion and predictable product profiles.

High-Performance Extreme-Pressure Lubricant Additive with Verified Trisulfide-Driven Load Capacity

The 2018 regression model (Section 3, Evidence 2) [2] identifies di-tert-butyl trisulfide as the dominant EP-active species. Lubricant additive procurement can be guided by specifying di-tert-butyl trisulfide content ≥90% (GC), as demonstrated by the N-SIB process (Section 3, Evidence 3) [3], to maximize weld load performance while minimizing tetrasulfide-related corrosivity and pungent odor.

Synthesis of Unsymmetrical Dialkyl Trisulfide Building Blocks via Catalytic Alkyl Transfer

Di-tert-butyl trisulfide serves as a stoichiometric –S₃– donor for producing unsymmetrical trisulfides (e.g., n-dodecyl-tert-butyl trisulfide) under Amberlyst® catalysis (Section 3, Evidence 4) [4]. This route provides access to structurally diverse trisulfide intermediates for agrochemical and pharmaceutical SAR programs that are not accessible by direct sulfur insertion into symmetrical disulfides.

Analytical Reference Standard for GC and NMR Deconvolution of Industrial Polysulfide Mixtures

The distinct boiling point (268 °C predicted) and tert-butyl NMR signature (¹H singlet, ¹³C quaternary near 55 ppm, methyl near 33 ppm) of di-tert-butyl trisulfide make it an ideal reference standard for calibrating GC-MS and NMR methods used to characterize sulfurized isobutylene products or to monitor reaction progress in organosulfur synthesis (Section 3, Evidence 5; Freeman & Lee, 1988) [5].

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